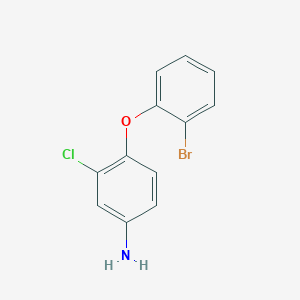
Antimony difluoride trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony difluoride trichloride, also known as antimony trichloride difluoride, is a compound with the formula SbCl3F2 . It is a cis-fluorine-bridged tetramer that forms a distorted octahedral arrangement of halogen atoms around each antimony atom .
Molecular Structure Analysis
An X-ray crystallographic analysis indicates that antimony difluoride trichloride exists as a cis-fluorine-bridged tetramer, giving a distorted octahedral arrangement of halogen atoms around each antimony atom .Chemical Reactions Analysis
Antimony trichloride reacts with various substances. For example, it reacts with aqueous ammonia to precipitate white Sb(OH)3 . Under moderately acidic conditions, H2S precipitates red Sb2S3 . It also reacts with water to form the basic, white, insoluble salt SbOCl .Physical And Chemical Properties Analysis
Antimony trichloride difluoride is a cis-fluorine-bridged tetramer that forms a distorted octahedral arrangement of halogen atoms around each antimony atom . The molecular weight of antimony trichloride difluoride is 266.118 Da .科学的研究の応用
Exposure Assessment in the Glass-Producing Industry
Antimony compounds like trivalent antimony oxide are used in the glass-producing industry as refining agents and colorants. The occupational exposure and its potential health impacts have been studied, revealing that antimony and lead in blood and urine can be significant indicators of exposure levels in this industry (Lüdersdorf et al., 1987).
Health Effects and Monitoring
Antimony has been observed to associate with sleep-related disorders. A study using the National Health and Nutrition Examination Survey data found that urinary antimony was linked with higher odds of having insufficient sleep and obstructive sleep apnea (OSA) (Scinicariello et al., 2017). In the context of occupational health, workers exposed to antimony in industries like automobile brake lining manufacturing have shown ECG abnormalities potentially due to antimony exposure (Jo et al., 2022). Monitoring and biomonitoring of antimony exposure have been significant in various industrial settings, including battery production and textile industry, to ensure safety and health of the workers (Kentner et al., 1995; Iavicoli et al., 2002).
Environmental Impact and Toxicity
The environmental impact and potential toxicity of antimony have been a concern, especially in areas with heavy industrial activity. Studies have shown that antimony can accumulate in human tissues, like hair, in areas with electronic waste recycling, posing health risks (Huang et al., 2015). The genotoxic impact of antimony has also been studied, suggesting potential DNA damage in workers exposed to antimony trioxide (El Shanawany et al., 2017).
Immunological Effects
Exposure to antimony has been associated with altered serum cytokine and immunoglobulin levels, suggesting that antimony can influence the immune system and potentially lead to health issues (Kim et al., 1999).
Safety And Hazards
将来の方向性
Despite its evident and pronounced toxicity, antimony has been used in some drugs, initially tartar emetics and subsequently antimonials. The latter are used to treat tropical diseases and their therapeutic potential for leishmaniasis means that they will not be soon phased out, despite the fact the antimonial resistance is beginning to be documented .
特性
IUPAC Name |
antimony(5+);trichloride;difluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.2FH.Sb/h5*1H;/q;;;;;+5/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNJSWAPZBCJCG-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Cl-].[Cl-].[Cl-].[Sb+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3F2Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony difluoride trichloride | |
CAS RN |
24626-20-8 |
Source


|
| Record name | Antimony chloride fluoride (SbCl3F2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24626-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony chloride fluoride (SbCl3F2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024626208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

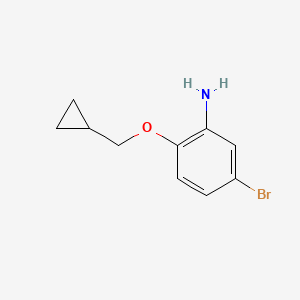
![(Cyclopropylmethyl)({[2-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1517069.png)
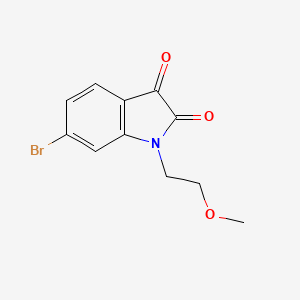
![methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate](/img/structure/B1517073.png)
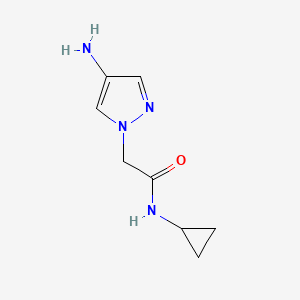
![1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1517079.png)
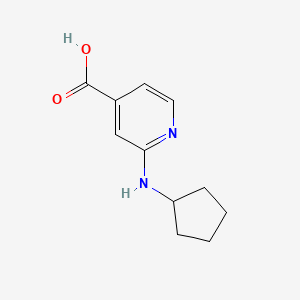
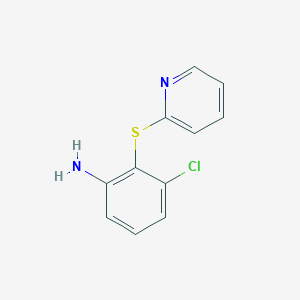
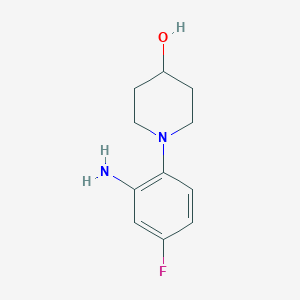
![2-[(3-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517085.png)
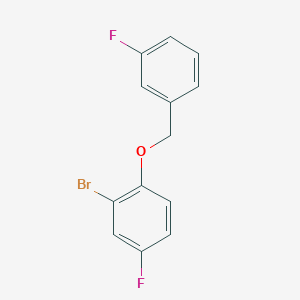
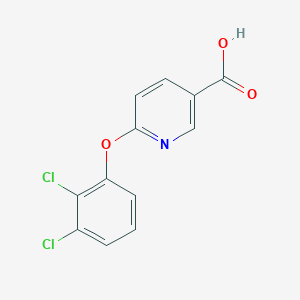
![3-[(3-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1517088.png)
